

# A Comprehensive Guide to the Taxonomic Identification of Paulomycin B-Producing Streptomyces Strains

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Paulomycin B*

Cat. No.: *B15567891*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the modern polyphasic approach to the taxonomic identification of *Streptomyces* strains capable of producing the antibiotic

**Paulomycin B.** Integrating classical microbiological techniques with advanced molecular and genomic methods is essential for the accurate classification of these commercially significant microorganisms. This guide offers detailed experimental protocols, data presentation standards, and visual workflows to aid researchers in this complex but critical endeavor.

## Introduction to Paulomycin B and its Producers

Paulomycins are a class of glycosylated antibiotics with potent activity against Gram-positive bacteria. **Paulomycin B**, a significant member of this family, is produced by select strains of the genus *Streptomyces*. Accurate taxonomic identification of these producer strains is paramount for several reasons: it ensures reproducibility in fermentation processes, facilitates targeted strain improvement programs, and provides a phylogenetic framework for discovering novel, related bioactive compounds. The known producers of paulomycins include *Streptomyces paulus* NRRL 8115, *Streptomyces* sp. YN86, and *Streptomyces albus* J1074. [1] [2]

# The Polyphasic Approach to Streptomyces Taxonomy

The classification of *Streptomyces* species has evolved from a reliance on morphological and biochemical characteristics to a more robust polyphasic approach.<sup>[3][4]</sup> This integrated methodology combines phenotypic, chemotaxonomic, and genotypic data to provide a comprehensive and reliable identification.

Core Components of Polyphasic Taxonomy:

- Phenotypic Characterization: Includes morphological (colony features, spore morphology) and physiological/biochemical (carbon source utilization, enzyme production) analyses.
- Chemotaxonomic Analysis: Involves the characterization of cellular components such as fatty acids, menaquinones, and polar lipids.
- Genotypic Analysis: Employs molecular techniques like 16S rRNA gene sequencing, Multi-Locus Sequence Analysis (MLSA), and whole-genome-based methods such as digital DNA-DNA Hybridization (dDDH) and Average Nucleotide Identity (ANI).

## Data Presentation: Comparative Characteristics of Paulomycin B-Producing Strains

A direct comparative analysis of the key taxonomic characteristics of the known **Paulomycin** B-producing strains is crucial for their differentiation. The following tables summarize the available data from the literature. Note: Comprehensive and directly comparative datasets for all three strains are not available in single publications; this information has been compiled from various sources.

Table 1: Morphological and Cultural Characteristics

| Characteristic           | <i>Streptomyces paulus</i> NRRL 8115   | <i>Streptomyces albus</i> J1074 | <i>Streptomyces</i> sp. YN86 |
|--------------------------|----------------------------------------|---------------------------------|------------------------------|
| Aerial Mycelium Color    | White to grayish                       | White                           | Data not available           |
| Substrate Mycelium Color | Yellowish-brown                        | Colorless to pale yellow        | Data not available           |
| Spore Chain Morphology   | Rectiflexibiles (straight to flexuous) | Data not available              | Data not available           |
| Spore Surface            | Smooth                                 | Data not available              | Data not available           |
| Melanin Production       | Negative                               | Negative                        | Data not available           |
| Soluble Pigment          | None                                   | None                            | Data not available           |

Table 2: Physiological and Biochemical Characteristics

| Test                      | Streptomyces paulus NRRL 8115 | Streptomyces albus J1074 | Streptomyces sp. YN86 |
|---------------------------|-------------------------------|--------------------------|-----------------------|
| <hr/>                     |                               |                          |                       |
| Carbon Source Utilization |                               |                          |                       |
| D-Glucose                 | +                             | + <a href="#">[5]</a>    | Data not available    |
| L-Arabinose               | +                             | Data not available       | Data not available    |
| D-Xylose                  | +                             | + <a href="#">[5]</a>    | Data not available    |
| D-Fructose                | +                             | + <a href="#">[5]</a>    | Data not available    |
| D-Mannitol                | +                             | + <a href="#">[5]</a>    | Data not available    |
| Sucrose                   | +                             | -                        | Data not available    |
| Raffinose                 | -                             | Data not available       | Data not available    |
| <hr/> Enzyme Activity     |                               |                          |                       |
| Starch Hydrolysis         | +                             | Data not available       | Data not available    |
| Gelatin Liquefaction      | +                             | Data not available       | Data not available    |
| Casein Hydrolysis         | +                             | + <a href="#">[6]</a>    | Data not available    |
| Nitrate Reduction         | +                             | + <a href="#">[6]</a>    | Data not available    |
| <hr/> Growth Conditions   |                               |                          |                       |
| Optimal Temperature       | 28-30°C                       | 28-30°C                  | Data not available    |
| Optimal pH                | 7.0                           | 7.0                      | Data not available    |

Note: "+" indicates a positive result, "-" indicates a negative result. Data for *S. paulus* is based on general characteristics of the species, and specific data for the NRRL 8115 strain may vary. Data for *S. sp. YN86* is largely unavailable in the public domain.

Table 3: Chemotaxonomic Characteristics

| Marker                    | Streptomyces paulus                                            | Streptomyces albus                                             | Streptomyces sp. YN86 |
|---------------------------|----------------------------------------------------------------|----------------------------------------------------------------|-----------------------|
| Diaminopimelic Acid (DAP) | LL-DAP                                                         | LL-DAP                                                         | Presumed LL-DAP       |
| Major Menaquinones        | MK-9(H6), MK-9(H8)                                             | MK-9(H6), MK-9(H8)                                             | Data not available    |
| Fatty Acid Profile        | Predominantly branched-chain (iso- and anteiso-)               | Predominantly branched-chain (iso- and anteiso-)               | Data not available    |
| Polar Lipids              | Phosphatidylethanolamine (PE),<br>Diphosphatidylglycerol (DPG) | Phosphatidylethanolamine (PE),<br>Diphosphatidylglycerol (DPG) | Data not available    |

Note: Data is based on general characteristics of the respective species.

## Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the taxonomic identification of *Streptomyces* strains.

### Genomic DNA Extraction from *Streptomyces*

High-quality genomic DNA is a prerequisite for all molecular taxonomic methods.

Materials:

- *Streptomyces* culture (liquid or solid)
- Lysis Buffer (0.3 M sucrose, 25 mM EDTA, 25 mM Tris-HCl pH 7.5)
- Lysozyme (10 mg/mL)
- Achromopeptidase (5 mg/mL)
- Proteinase K (20 mg/mL)

- 10% SDS
- 5 M NaCl
- Phenol:Chloroform:Isoamyl alcohol (25:24:1)
- Chloroform:Isoamyl alcohol (24:1)
- Isopropanol (ice-cold)
- 70% Ethanol (ice-cold)
- TE Buffer (10 mM Tris-HCl, 1 mM EDTA, pH 8.0)

**Protocol:**

- Harvest Streptomyces mycelia from a 3-5 day old liquid culture (e.g., Tryptic Soy Broth) by centrifugation or scrape from solid media.
- Wash the cell pellet twice with a sterile saline solution (0.9% NaCl).
- Resuspend the pellet in 10 mL of Lysis Buffer containing RNase A (to a final concentration of 100  $\mu$ g/mL).
- Add lysozyme and achromopeptidase to the cell suspension and incubate at 37°C for 30-60 minutes with gentle shaking.
- Add Proteinase K and 10% SDS and incubate at 55°C for 1-2 hours until the solution becomes clear.
- Add 5 M NaCl and mix gently by inversion.
- Perform a two-step extraction: first with an equal volume of phenol:chloroform:isoamyl alcohol, followed by an extraction with an equal volume of chloroform:Isoamyl alcohol. Centrifuge at 10,000 x g for 10 minutes to separate the phases and carefully transfer the upper aqueous phase to a new tube.

- Precipitate the DNA by adding 0.6 volumes of ice-cold isopropanol. Spool the DNA using a sterile glass rod or pellet by centrifugation at 12,000 x g for 15 minutes.
- Wash the DNA pellet with 70% ice-cold ethanol and air-dry briefly.
- Resuspend the DNA in an appropriate volume of TE buffer. Assess DNA quality and quantity using a spectrophotometer and agarose gel electrophoresis.

## Multi-Locus Sequence Analysis (MLSA)

MLSA provides higher phylogenetic resolution than 16S rRNA gene sequencing alone for *Streptomyces*. The recommended housekeeping genes for *Streptomyces* are *atpD*, *gyrB*, *recA*, *rpoB*, and *trpB*.

### a. PCR Amplification:

Table 4: Primers for Housekeeping Genes in *Streptomyces*

| Gene   | Primer Name | Sequence (5' - 3')             |
|--------|-------------|--------------------------------|
| atpD   | atpD-F      | AAG TTC GGC AAG AAG<br>ACC ATC |
| atpD-R |             | GTT GTC GGT GAT GTC GAT<br>GTC |
| gyrB   | gyrB-F      | GAG GTC GTC TTC GAC TAC<br>GAC |
| gyrB-R |             | GTC GAT GTC GAC GTC GAT<br>GTC |
| recA   | recA-F      | GAC GAG TTC GGC TAC<br>GAG GAG |
| recA-R |             | GTC GAG GAT GTC GAT<br>GTC GAG |
| rpoB   | rpoB-F      | GAG GTC TTC GAC TTC<br>GGC TAC |
| rpoB-R |             | GTC GAT GTC GAC GTC GAT<br>GTC |
| trpB   | trpB-F      | GAG GTC GTC TTC GAC<br>GAC TAC |
| trpB-R |             | GTC GAT GTC GAC GTC GAT<br>GTC |

PCR Reaction Mix (50  $\mu$ L):

- 5  $\mu$ L 10x PCR Buffer
- 1  $\mu$ L dNTPs (10 mM each)
- 1  $\mu$ L Forward Primer (10  $\mu$ M)
- 1  $\mu$ L Reverse Primer (10  $\mu$ M)

- 0.5  $\mu$ L Taq DNA Polymerase (5 U/ $\mu$ L)
- 1  $\mu$ L Genomic DNA (50-100 ng)
- 40.5  $\mu$ L Nuclease-free water

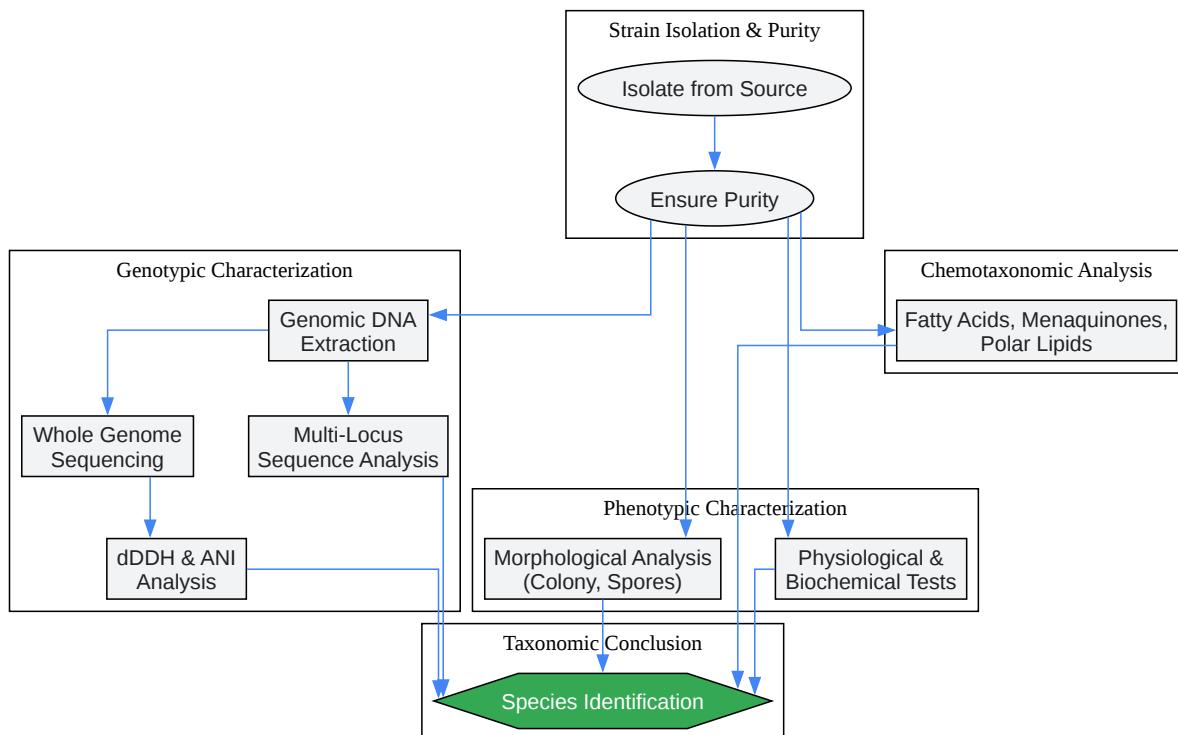
#### PCR Cycling Conditions:

- Initial Denaturation: 95°C for 5 minutes
- 30 cycles of:
  - Denaturation: 95°C for 30 seconds
  - Annealing: 58-62°C for 30 seconds (optimize for each primer pair)
  - Extension: 72°C for 1 minute
- Final Extension: 72°C for 10 minutes
- Hold: 4°C

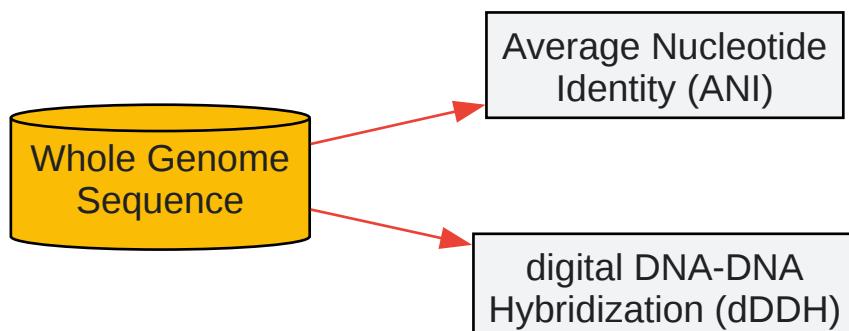
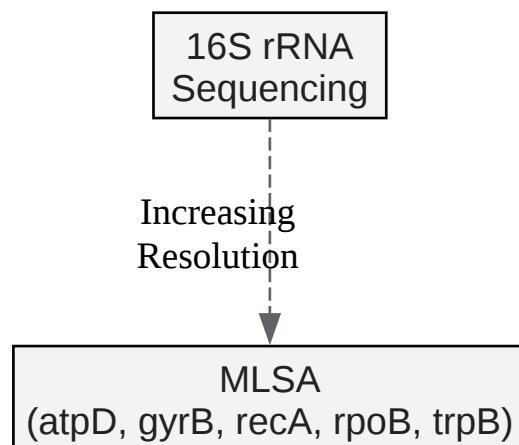
#### b. Sequencing and Phylogenetic Analysis:

- Purify the PCR products and send for Sanger sequencing.
- Assemble and edit the forward and reverse sequences for each gene.
- Align the sequences of each gene individually using software like MEGA or ClustalW.
- Concatenate the aligned sequences of all five genes for each strain.
- Construct a phylogenetic tree from the concatenated alignment using methods such as Neighbor-Joining, Maximum Likelihood, or Bayesian inference in software like MEGA or PAUP\*.
- Assess the statistical support for the tree topology using bootstrap analysis (for Neighbor-Joining and Maximum Likelihood) or posterior probabilities (for Bayesian inference).

## Digital DNA-DNA Hybridization (dDDH) and Average Nucleotide Identity (ANI)


These in-silico methods compare whole-genome sequences to determine the degree of similarity between strains.

Protocol:



- Obtain high-quality whole-genome sequences of the query strain and reference *Streptomyces* strains.
- Use online tools or standalone software for dDDH and ANI calculations. A commonly used tool is the Genome-to-Genome Distance Calculator (GGDC) for dDDH and various ANI calculators such as JSpeciesWS or OrthoANIu.
- dDDH Analysis:
  - Upload the genome sequences to the GGDC server.
  - The server provides a dDDH value and a confidence interval.
  - Interpretation: A dDDH value of 70% or higher is the recommended threshold for assigning two strains to the same species.
- ANI Analysis:
  - Upload the genome sequences to an ANI calculator.
  - The tool calculates the average nucleotide identity between the two genomes.
  - Interpretation: An ANI value of 95-96% or higher is generally considered the threshold for species delineation.

## Visualizing Taxonomic Workflows and Relationships

Diagrams created using Graphviz (DOT language) can effectively illustrate the complex workflows and relationships in taxonomic identification.

[Click to download full resolution via product page](#)

Caption: Workflow for the polyphasic taxonomic identification of *Streptomyces* strains.



[Click to download full resolution via product page](#)

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Identification and Analysis of the Paulomycin Biosynthetic Gene Cluster and Titer Improvement of the Paulomycins in *Streptomyces paulus* NRRL 8115 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification and analysis of the paulomycin biosynthetic gene cluster and titer improvement of the paulomycins in *Streptomyces paulus* NRRL 8115 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Polyphasic taxonomic description of *Streptomyces okerensis* sp. nov. and *Streptomyces stoeckheimensis* sp. nov. and their biotechnological potential - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Taxonomy browser Taxonomy Browser (*Streptomyces albus*) [ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [A Comprehensive Guide to the Taxonomic Identification of Paulomycin B-Producing *Streptomyces* Strains]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15567891#taxonomic-identification-of-paulomycin-b-producing-streptomyces-strains]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)